2-Bromo-4-chloro-1-iodobenzene
CAS No.: 31928-44-6
Cat. No.: VC2361433
Molecular Formula: C6H3BrClI
Molecular Weight: 317.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31928-44-6 |
---|---|
Molecular Formula | C6H3BrClI |
Molecular Weight | 317.35 g/mol |
IUPAC Name | 2-bromo-4-chloro-1-iodobenzene |
Standard InChI | InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H |
Standard InChI Key | CXHXFDQEFKFYQJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Br)I |
Canonical SMILES | C1=CC(=C(C=C1Cl)Br)I |
Introduction
Chemical Identity and Structure
2-Bromo-4-chloro-1-iodobenzene is a halogenated aromatic compound with three different halogen atoms attached to a benzene ring at specific positions. The molecular structure features iodine at position 1, bromine at position 2, and chlorine at position 4 . This particular arrangement of halogens contributes to its distinct chemical reactivity profile.
Basic Identifiers
The compound is clearly identified through several standard chemical identifiers as shown in the table below:
Parameter | Value |
---|---|
CAS Number | 31928-44-6 |
Molecular Formula | C₆H₃BrClI |
Molecular Weight | 317.35 g/mol |
IUPAC Name | 2-bromo-4-chloro-1-iodobenzene |
Standard InChI | InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H |
Standard InChIKey | CXHXFDQEFKFYQJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Br)I |
European Community Number | 608-682-7 |
Table 1: Chemical identifiers for 2-Bromo-4-chloro-1-iodobenzene
Synonyms
The compound is known by several synonyms in chemical databases and literature:
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1-Iodo-2-bromo-4-chlorobenzene
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2-Bromo-1-iodo-4-chlorobenzene
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Benzene, 2-bromo-4-chloro-1-iodo-
Physical and Chemical Properties
2-Bromo-4-chloro-1-iodobenzene exhibits physical properties typical of halogenated aromatic compounds, including relatively high melting and boiling points compared to unsubstituted benzene.
Physical Properties
The compound displays the following physical characteristics:
Table 2: Physical properties of 2-Bromo-4-chloro-1-iodobenzene
Solubility and Stability
The compound is characterized by the following solubility and stability properties:
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Limited solubility in water
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Stable under normal laboratory conditions
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May react with strong oxidizing agents, acids, or bases
Synthesis Methods
There are several documented methods for the synthesis of 2-Bromo-4-chloro-1-iodobenzene, with the diazotization route being the most commonly reported.
Diazotization Method
The primary synthesis route involves the diazotization of 2-bromo-4-chloroaniline followed by iodination:
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Suspension of 2-bromo-4-chloroaniline (10 g, 48 mmol) in hydrochloric acid water (50 mL concentrated HCl and 35 mL water)
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Cooling to -15°C in a dry ice/methanol bath
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Gradual addition of sodium nitrite solution (3.6 g, 52 mmol in 20 mL water) over 20 minutes
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Stirring at -15°C to 0°C for 30 minutes to form diazonium salt
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Dropwise addition of the reaction solution to potassium iodide solution (73 g, 0.44 mol in 220 mL water)
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Stirring at room temperature for 6 hours, then standing overnight
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Addition of dichloromethane (200 mL) and sodium hydrogensulfite (2 g)
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Separation of organic layer, washing with 10% sodium hydrogensulfite solution and saturated brine
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Drying over anhydrous magnesium sulfate and solvent removal
The reported yield for this method is approximately 81% .
Alternative Synthesis Approaches
While the diazotization method is most common, other potential synthetic approaches may include:
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Palladium-catalyzed cross-coupling reactions
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Direct halogenation of appropriately substituted precursors
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Metal-halogen exchange reactions
Applications and Research Uses
2-Bromo-4-chloro-1-iodobenzene serves various functions in chemical research and synthesis processes.
Laboratory Research Applications
The primary documented uses of 2-Bromo-4-chloro-1-iodobenzene include:
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Building block in organic synthesis
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Intermediate in the preparation of more complex molecules
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Research chemical for studying halogen exchange reactions
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Precursor in metal-catalyzed cross-coupling reactions
The compound's utility stems from its three different halogen atoms, which can participate selectively in various transformations based on their differential reactivity (iodine > bromine > chlorine).
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Hazard Symbol | GHS07 |
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Eye Irritation | Category 2 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Table 3: Hazard classification of 2-Bromo-4-chloro-1-iodobenzene
Hazard Statements
The following hazard statements apply to 2-Bromo-4-chloro-1-iodobenzene:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
Recommended safety precautions include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P312: Call a POISON CENTER/doctor if you feel unwell
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P332+P313: If skin irritation occurs: Get medical advice/attention
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P337+P313: If eye irritation persists: Get medical advice/attention
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P405: Store locked up
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P501: Dispose of contents/container in accordance with local/regional/national/international regulations
Related Compounds
2-Bromo-4-chloro-1-iodobenzene belongs to a broader family of halogenated aromatics, with several structurally similar compounds sharing related properties and applications.
Structurally Similar Compounds
The following table highlights compounds with structural similarities to 2-Bromo-4-chloro-1-iodobenzene:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromoaniline | C₆H₆BrN | Amino group provides different reactivity |
2-Chloro-5-bromophenol | C₆H₅BrClO | Hydroxyl group introduces additional reactivity |
3-Iodoaniline | C₆H₆IN | Different positioning of iodine affects properties |
4-Chloroaniline | C₆H₆ClN | Lacks iodine but retains similar reactivity |
4-Bromo-2-chloro-1-iodobenzene | C₆H₃BrClI | Isomeric compound with different halogen positions |
Table 4: Compounds structurally related to 2-Bromo-4-chloro-1-iodobenzene
Differential Reactivity
The different halogen substituents on 2-Bromo-4-chloro-1-iodobenzene exhibit differential reactivity:
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Iodine is typically most reactive in metal-catalyzed coupling reactions
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Bromine shows intermediate reactivity
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Chlorine is generally least reactive
This differential reactivity allows for selective transformations at specific positions, making the compound valuable in sequential functionalization strategies.
Supplier | Package Size | Price (USD) | Purity |
---|---|---|---|
TCI Chemical | 5g | $43 | Not specified |
TCI Chemical | 25g | $123 | Not specified |
Alfa Aesar/Thermo Scientific | 1g | $32.40 | 98% |
Alfa Aesar/Thermo Scientific | 5g | $44.65-$94.65 | 98% |
Alfa Aesar/Thermo Scientific | 25g | $281.65 | 98% |
Table 5: Commercial pricing for 2-Bromo-4-chloro-1-iodobenzene
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